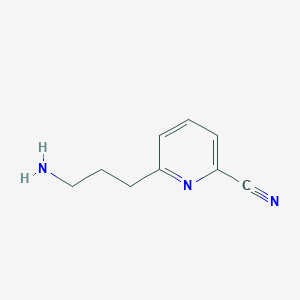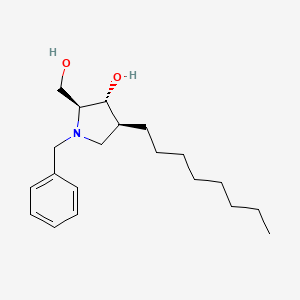![molecular formula C12H28N2Sn B15172369 [Dibutyl(tert-butyl)stannyl]diazene CAS No. 921630-67-3](/img/structure/B15172369.png)
[Dibutyl(tert-butyl)stannyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dibutyl(tert-butyl)stannyl]diazene is an organotin compound characterized by the presence of a diazene group bonded to a stannyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [dibutyl(tert-butyl)stannyl]diazene typically involves the reaction of dibutyltin dichloride with tert-butylamine and a diazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[Dibutyl(tert-butyl)stannyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannyl oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Stannyl oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted stannyl compounds depending on the reagents used.
Applications De Recherche Scientifique
[Dibutyl(tert-butyl)stannyl]diazene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [dibutyl(tert-butyl)stannyl]diazene involves the interaction of the stannyl group with various molecular targets. The stannyl group can form bonds with other atoms, facilitating the formation of new compounds. The diazene group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for the protection of amines.
Tert-butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Tert-butylamine: A common amine used in organic synthesis.
Uniqueness
[Dibutyl(tert-butyl)stannyl]diazene is unique due to the presence of both stannyl and diazene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
921630-67-3 |
|---|---|
Formule moléculaire |
C12H28N2Sn |
Poids moléculaire |
319.07 g/mol |
Nom IUPAC |
[dibutyl(tert-butyl)stannyl]diazene |
InChI |
InChI=1S/3C4H9.HN2.Sn/c1-4(2)3;2*1-3-4-2;1-2;/h1-3H3;2*1,3-4H2,2H3;1H;/q;;;-1;+1 |
Clé InChI |
GEMZMVXQFYXKMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(C(C)(C)C)N=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)


